molecular formula C16H22ClNO3S B2885956 (3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone CAS No. 1705400-70-9

(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone

Cat. No. B2885956
CAS RN: 1705400-70-9
M. Wt: 343.87
InChI Key: VCGWCFZEMMTELP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been studied extensively . For example, a methylpiperidine ring in a stable chair conformation has been observed in similar compounds . The mean plane of the twisted piperidine ring subtends a dihedral angle with that of the benzene ring .


Chemical Reactions Analysis

While specific chemical reactions involving “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” are not available, piperidine derivatives have been known to exhibit a wide range of biological activities .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Approaches

    Research has demonstrated methodologies for synthesizing compounds with similar structural features, emphasizing the use of different starting materials and reaction conditions to achieve high yields and selectivity. The synthesis of related compounds involves steps like amidation, Friedel-Crafts acylation, and hydration, showcasing the versatility of synthetic strategies in creating complex molecules (Zheng Rui, 2010).

  • Structural Studies

    Crystallographic analysis has been a crucial tool in confirming the structures of synthesized compounds, revealing their molecular conformations and intermolecular interactions. Studies have detailed the chair conformation of the piperidine ring, distorted tetrahedral geometry around sulfur atoms, and various hydrogen bonding patterns, contributing to the understanding of molecular stability and reactivity (C. S. Karthik et al., 2021).

Biological Activities

  • Antimicrobial and Antitubercular Activities

    Some derivatives have shown promising in vitro activities against pathogenic bacterial and fungal strains, as well as Mycobacterium tuberculosis. This suggests the potential of these compounds in developing new antimicrobial and antitubercular therapies (S. S. Bisht et al., 2010).

  • Anticancer Properties

    Research into related compounds has also explored their anticancer activities, with some molecules demonstrating significant inhibitory effects on various cancer cell lines. These findings highlight the potential therapeutic applications of these compounds in oncology (S. Mallikarjuna et al., 2014).

Mechanism of Action

As an orexin receptor antagonist, Suvorexant likely works by blocking the action of orexin, a neurotransmitter that regulates arousal, wakefulness, and appetite.

Future Directions

The future directions for research on “(3-Chlorophenyl)(4-(isobutylsulfonyl)piperidin-1-yl)methanone” and similar compounds could involve further exploration of their potential therapeutic applications, particularly as orexin receptor antagonists. Further studies could also focus on the synthesis and structural analysis of these compounds .

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-methylpropylsulfonyl)piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3S/c1-12(2)11-22(20,21)15-6-8-18(9-7-15)16(19)13-4-3-5-14(17)10-13/h3-5,10,12,15H,6-9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWCFZEMMTELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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